molecular formula C20H16ClNO5 B2602015 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 618390-87-7

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2602015
CAS No.: 618390-87-7
M. Wt: 385.8
InChI Key: QXHBGDGVRCGPBA-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorophenyl group, a chromenone core, and a morpholine carboxylate moiety

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the electrophilic aromatic substitution of the chromenone core with a chlorobenzene derivative.

    Attachment of the morpholine carboxylate moiety: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced via a suitable carboxylate precursor.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or reduced chromenone cores.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

    Hydrolysis: The morpholine carboxylate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound has shown potential as a bioactive molecule with possible applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may possess pharmacological properties, such as anti-inflammatory or anticancer activities, making it a candidate for further investigation in medicinal chemistry.

    Industry: Its unique structural features make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can be compared with other chromenone derivatives and morpholine-containing compounds. Similar compounds include:

    4H-chromen-4-one derivatives: These compounds share the chromenone core and may exhibit similar chemical reactivity and biological activities.

    Morpholine carboxylates: Compounds containing the morpholine carboxylate moiety may have comparable pharmacological properties and applications.

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to other related compounds.

Properties

IUPAC Name

[3-(4-chlorophenyl)-4-oxochromen-7-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO5/c21-14-3-1-13(2-4-14)17-12-26-18-11-15(5-6-16(18)19(17)23)27-20(24)22-7-9-25-10-8-22/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHBGDGVRCGPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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